Cas no 1010869-14-3 (ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate)

Ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a synthetic organic compound featuring a pyrazole core substituted with a hydroxy-methoxyphenyl group and an ethoxycarbonylphenoxy moiety. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both phenolic and ester functionalities allows for further derivatization, enabling applications in drug discovery and material science. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Researchers may find this compound useful for developing bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding interactions.
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate structure
1010869-14-3 structure
Product name:ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
CAS No:1010869-14-3
MF:C19H18N2O5
MW:354.356625080109
CID:5381371

ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
    • Benzoic acid, 4-[[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]-, ethyl ester
    • ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
    • Inchi: 1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21)
    • InChI Key: RYZVRQCBYSWNKZ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(OC2=CNN=C2C2=CC=C(OC)C=C2O)C=C1

ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-3457-2μmol
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-3457-10μmol
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-3457-20μmol
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-3457-5μmol
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-3457-30mg
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
30mg
$119.0 2023-09-11
Life Chemicals
F3385-3457-50mg
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
50mg
$160.0 2023-09-11
Life Chemicals
F3385-3457-15mg
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
15mg
$89.0 2023-09-11
Life Chemicals
F3385-3457-20mg
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
20mg
$99.0 2023-09-11
Life Chemicals
F3385-3457-75mg
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
75mg
$208.0 2023-09-11
Life Chemicals
F3385-3457-1mg
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1010869-14-3
1mg
$54.0 2023-09-11

Additional information on ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

Ethyl 4-{[3-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1010869-14-3): An Overview of a Promising Compound in Medicinal Chemistry

Ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1010869-14-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The structure of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is characterized by a pyrazole ring linked to a benzene ring through an ether linkage. The presence of the hydroxy and methoxy substituents on the phenyl ring and the ethyl ester group on the benzoate moiety imparts unique chemical and biological properties to this compound. These structural features contribute to its stability, solubility, and bioavailability, making it an attractive candidate for further pharmaceutical development.

Recent studies have highlighted the potential of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has shown promising anticancer activity. Research conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The anticancer effects are attributed to its ability to disrupt key cellular processes, including DNA replication and protein synthesis.

The pharmacokinetic profile of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good bioavailability. The compound is metabolized primarily in the liver through Phase I and Phase II metabolic pathways, leading to the formation of inactive metabolites that are excreted via urine and feces.

To further explore the therapeutic potential of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens for various indications, including chronic inflammatory diseases and cancer. Preliminary results from Phase I clinical trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses.

The synthetic route for preparing ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves multiple steps, including the formation of the pyrazole ring, introduction of the hydroxy and methoxy substituents, and coupling with the benzoate moiety. The synthetic process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

In conclusion, ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1010869-14-3) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD